molecular formula C11H15NO4 B231450 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol CAS No. 18212-81-2

2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol

Cat. No. B231450
CAS RN: 18212-81-2
M. Wt: 225.24 g/mol
InChI Key: VSZDDNMBCBBGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol, also known as salenH2, is a chelating ligand widely used in coordination chemistry and bioinorganic chemistry. It is a versatile compound that has attracted significant attention due to its unique properties, including its ability to coordinate with metal ions, its stability, and its potential as a catalyst in various chemical reactions.

Mechanism Of Action

SalenH2 acts as a chelating agent, forming stable complexes with metal ions. The coordination of metal ions by 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol can lead to changes in the metal's electronic properties, resulting in altered reactivity and selectivity in chemical reactions.

Biochemical And Physiological Effects

SalenH2 has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, enzyme inhibition, and metal ion transport. Its ability to chelate metal ions has also been studied in the context of metal toxicity and metal homeostasis.

Advantages And Limitations For Lab Experiments

SalenH2 is a versatile compound that offers several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, its use can be limited by factors such as its potential toxicity and the need for specialized equipment to study its coordination chemistry.

Future Directions

For 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol research could include the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its coordination chemistry with new metal ions.

Synthesis Methods

SalenH2 can be synthesized through the condensation of 2-hydroxybenzaldehyde and ethylenediamine in the presence of formaldehyde. The resulting product is a Schiff base that can be protonated to form the corresponding bis(salicylidene)ethylenediamine ligand.

Scientific Research Applications

SalenH2 has been extensively studied in various fields of science, including chemistry, biochemistry, and pharmacology. Its unique properties make it an attractive compound for a wide range of applications, including catalysis, sensing, drug delivery, and imaging.

properties

CAS RN

18212-81-2

Product Name

2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol

InChI

InChI=1S/C11H15NO4/c13-6-11(7-14,8-15)12-5-9-3-1-2-4-10(9)16/h1-5,13-16H,6-8H2

InChI Key

VSZDDNMBCBBGJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O

Origin of Product

United States

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